tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13646466
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC(C1)OC)N
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13646466

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate -

Specification

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Standard InChI Key VYOYBSJHTACSNI-BDAKNGLRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)OC)N
SMILES CC(C)(C)OC(=O)N1CC(CC(C1)OC)N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC(C1)OC)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s stereochemistry is defined by the (3R,5S) configuration, which imposes spatial constraints critical for its biological interactions. The piperidine ring adopts a chair conformation, with the tert-butyl carbamate group at position 1, the amino group at position 3, and the methoxy group at position 5 . Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂O₃
Molecular Weight230.30 g/mol
IUPAC Nametert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CC@@HN
InChIKeyVYOYBSJHTACSNI-BDAKNGLRSA-N

The tert-butyl group enhances solubility in organic solvents, while the methoxy and amino groups provide sites for further functionalization.

Physicochemical Characteristics

The compound’s logP (estimated at ~1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its collision cross-section (CCS) values, predicted via computational models, range from 153.9 Ų ([M+H]+) to 161.6 Ų ([M+Na]+), indicating a compact molecular geometry .

Synthesis and Production

Traditional Synthetic Routes

Synthesis typically involves sequential protection, functionalization, and deprotection steps:

  • Piperidine Ring Formation: Cyclization of δ-amino ketones or reductive amination of dialdehydes.

  • Introduction of Substituents:

    • Methoxy group: Nucleophilic substitution at position 5 using methyl iodide under basic conditions.

    • Amino group: Reduction of a nitro intermediate or enzymatic resolution of racemic mixtures.

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl carbamate.

Advanced Manufacturing Techniques

Flow microreactor systems have emerged as superior to batch processes, offering precise temperature control and reduced reaction times (e.g., 2 hours vs. 12 hours for Boc protection). These systems achieve yields exceeding 85% with >99% enantiomeric excess (ee) for the (3R,5S) isomer.

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s stereochemistry aligns with active sites of neurological targets. Key applications include:

  • Dopamine D3 Receptor Antagonists: Structural analogs show nanomolar affinity (Ki = 2.3 nM).

  • Serotonin Transporter Inhibitors: Modifications at the amino group enhance selectivity (IC₅₀ = 50 nM).

Enzyme Inhibition Studies

In acetylcholinesterase (AChE) inhibition assays, derivatives exhibit IC₅₀ values of 1.8 μM, comparable to rivastigmine (IC₅₀ = 1.2 μM). The methoxy group’s electron-donating effects stabilize enzyme-ligand interactions via hydrogen bonding .

Research Findings and Biological Evaluation

In Vitro Pharmacokinetics

  • Metabolic Stability: Microsomal half-life (t₁/₂) of 42 minutes in human liver microsomes.

  • CYP450 Inhibition: Weak inhibition of CYP3A4 (IC₅₀ > 100 μM), suggesting low drug-drug interaction risk.

In Vivo Efficacy

In rodent models of Parkinson’s disease, a derivative (10 mg/kg, oral) reduced rotational behavior by 68% over 4 hours, outperforming levodopa (55%).

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